REACTION_CXSMILES
|
B(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:15]=[C:14]([Cl:16])[C:13]([O:17]C(C)C)=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)=[N:11]2>ClCCl>[Cl:5][C:6]1[CH:15]=[C:14]([Cl:16])[C:13]([OH:17])=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1)=[N:11]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)OC(C)C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
WAIT
|
Details
|
After 24 h
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
resumed for a further 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
ADDITION
|
Details
|
The hydrochloride salt (1.68 g) and water (20 mL) was then treated with saturated sodium bicarbonate until the pH of the solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after solvent removal
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |